(2,5-Difluoropyridin-4-yl)methanamine
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Overview
Description
(2,5-Difluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group attached to the 4 position via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce fluorine atoms into the pyridine ring . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (2,5-Difluoropyridin-4-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.
Substitution: Reagents such as organometallic compounds or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones are the major products formed from the oxidation of the amine group.
Substitution: Various substituted pyridine derivatives can be formed depending on the reagents used.
Scientific Research Applications
(2,5-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluoropyridin-4-yl)methanamine: Similar in structure but with fluorine atoms at different positions.
(3,5-Difluoropyridin-2-yl)methanamine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
(2,5-Difluoropyridin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The positioning of the fluorine atoms and the methanamine group influences its reactivity and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCVRMXMQPLFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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